5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE
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Overview
Description
5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE is a synthetic organic compound that features a thiophene ring substituted with a dioxolane group and a trifluoromethyl-benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting a diol with an aldehyde or ketone under acidic conditions.
Thiophene Ring Formation: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone, an aldehyde, and elemental sulfur.
Introduction of the Trifluoromethyl-Benzoyl Group: This step might involve Friedel-Crafts acylation using trifluoromethyl-benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the trifluoromethyl-benzoyl moiety, potentially yielding alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or benzoyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it were used in a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-benzoylthiophene: Lacks the trifluoromethyl group, which could affect its reactivity and applications.
2-(3,4,5-Trifluoromethyl-benzoyl)thiophene: Lacks the dioxolane ring, potentially altering its chemical properties and uses.
Uniqueness
The presence of both the dioxolane and trifluoromethyl-benzoyl groups in 5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE makes it unique, potentially offering a combination of properties not found in similar compounds. This could include enhanced stability, reactivity, or specific interactions with biological targets.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[3,4,5-tris(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F9O3S/c18-15(19,20)8-5-7(6-9(16(21,22)23)12(8)17(24,25)26)13(27)10-1-2-11(30-10)14-28-3-4-29-14/h1-2,5-6,14H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPGGPBHZSTFFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F9O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139102 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-34-5 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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